molecular formula C7H6N2OS B12361627 2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12361627
M. Wt: 166.20 g/mol
InChI Key: LFCJRBOOFPEVFB-UHFFFAOYSA-N
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Description

2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific fusion pattern and the presence of a methyl group, which can influence its reactivity and biological activity. Its derivatives have shown promising results in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3,5H,1H3

InChI Key

LFCJRBOOFPEVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CSC2=N1

Origin of Product

United States

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